

Review of 2-phenyl-2H-1,2,3-triazole in chemical literature

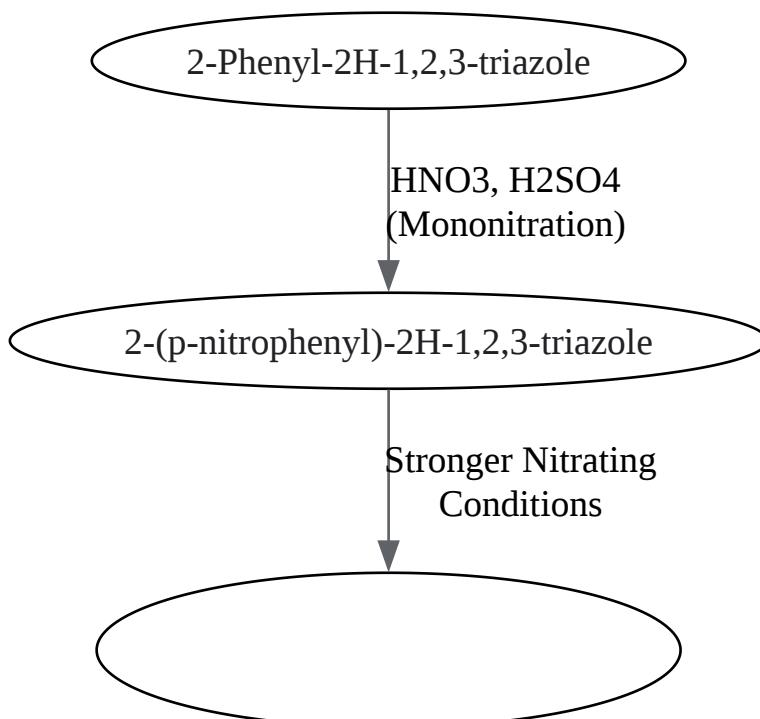
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-phenyl-2H-1,2,3-triazole

Cat. No.: B1310436

[Get Quote](#)


An In-depth Technical Guide to 2-Phenyl-2H-1,2,3-triazole

The **2-phenyl-2H-1,2,3-triazole** scaffold is a significant heterocyclic motif in medicinal chemistry and materials science.^{[1][2][3]} This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Synthesis and Chemical Reactions

The synthesis of **2-phenyl-2H-1,2,3-triazoles** can be achieved through various methods, including the palladium- and copper-catalyzed three-component coupling of terminal alkynes, allyl carbonate, and trimethylsilyl azide.^[4] Another common approach involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides, which regioselectively yields 2-substituted 4-bromo-1,2,3-triazoles.^[5] These intermediates can then undergo further functionalization, such as Suzuki cross-coupling reactions, to produce a variety of 2,4,5-trisubstituted triazoles.^[5]

A key reaction of the **2-phenyl-2H-1,2,3-triazole** core is nitration. Treatment with nitric acid in sulfuric acid typically results in mononitration at the para-position of the phenyl ring, yielding 2-(p-nitrophenyl)-2H-1,2,3-triazole.^[6] More forceful conditions can lead to di- and tri-nitrated products.^[6] The substitution pattern of these nitration reactions closely resembles that of 1-phenylpyrazole.^[6]

[Click to download full resolution via product page](#)

Experimental Protocols

Synthesis of 2-(p-nitrophenyl)-2H-1,2,3-triazole:[6]

- Dissolve **2-phenyl-2H-1,2,3-triazole** (7 g) in concentrated sulfuric acid ($d=1.84$, 20 ml).
- Add nitric acid ($d=1.42$, 10 ml) dropwise over 1 hour at 20°C .
- Pour the reaction mixture onto crushed ice.
- Collect the resulting precipitate by filtration.
- Wash the precipitate repeatedly with cold ethanol.
- Recrystallize the product from ethanol to obtain light yellow needles of 2-(p-nitrophenyl)-2H-1,2,3-triazole.

Fission of 2-(2,4-dinitrophenyl)-4-nitro-1,2,3,2H-triazole:[6]

- Dissolve the trinitro compound (1.0 g) in methanol (25 ml).

- Add 0.6 N methanolic sodium methoxide (20 ml) and heat under reflux for 10 minutes.
- Pour the reaction mixture onto ice.
- Collect the precipitate, dry it, and dissolve it in benzene.
- Chromatograph the benzene solution on an alumina column.
- Evaporate the eluate to yield 2,4-dinitroanisole.

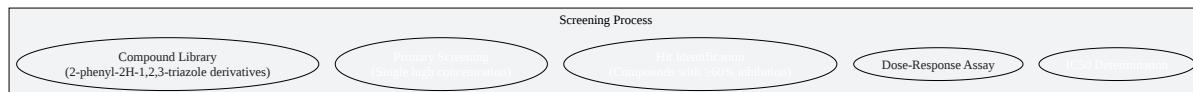
Spectroscopic and Physicochemical Data

The structural characterization of **2-phenyl-2H-1,2,3-triazole** and its derivatives relies on standard spectroscopic techniques. The following table summarizes key physicochemical and spectroscopic data for the parent compound and a representative derivative.

Property	2-phenyl-2H-1,2,3-triazole	2-(p-nitrophenyl)-2H-1,2,3-triazole
Molecular Formula	C ₈ H ₇ N ₃ [7]	C ₈ H ₆ N ₄ O ₂ [6]
Molecular Weight	145.16 g/mol [7]	190.16 g/mol
Melting Point	Not specified	183°C [6]
Appearance	Not specified	Light yellow needles [6]
¹ H NMR	Signals for triazole and phenyl protons are characteristic. [8]	Data available in specialized databases.
¹³ C NMR	Spectra available in databases like SpectraBase. [7] [9]	Data available in specialized databases.
Elemental Analysis	C, H, N analysis confirms the molecular formula.	Calc: C, 50.53%; H, 3.18%. Found: C, 50.33%; H, 2.90% [6]

Biological and Pharmacological Significance

The **2-phenyl-2H-1,2,3-triazole** scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[\[1\]](#)[\[10\]](#)


Anticancer Activity: Derivatives of **2-phenyl-2H-1,2,3-triazole** have shown significant cytotoxic effects against various human cancer cell lines.[\[1\]](#) The National Cancer Institute (NCI) has screened several of these compounds, revealing promising activity profiles.[\[1\]](#)

Compound ID	Cancer Cell Line	Activity Metric	Value (μM)
8a	Hs578T (Breast)	GI_{50}	0.0103 [1]
8b	Hs578T (Breast)	GI_{50}	0.0665 [1]
8g	Hs578T (Breast)	GI_{50}	0.0203 [1]
8	HT-1080 (Fibrosarcoma)	IC_{50}	15.13 [1]
8	A-549 (Lung)	IC_{50}	21.25 [1]
8	MCF-7 (Breast)	IC_{50}	18.06 [1]

Enzyme Inhibition: This class of compounds has also been investigated as enzyme inhibitors. For instance, certain derivatives act as α -glycosidase inhibitors, which is a therapeutic strategy for managing type 2 diabetes.[\[11\]](#)[\[12\]](#) Other studies have explored their potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's.[\[13\]](#)

Enzyme Target	Activity Metric	Value Range (μM)	Therapeutic Area
α -glucosidase (MAL12)	IC_{50}	54 - 482 [11] [12]	Diabetes [11] [12]
α -amylase (PPA)	IC_{50}	145 - 282 [11] [12]	Diabetes [11] [12]
Acetylcholinesterase (AChE)	$\text{IC}_{50} / \text{K}_i$	Varies widely [13]	Neurodegenerative Disease [13]
Butyrylcholinesterase (BuChE)	IC_{50}	Varies widely [13]	Neurodegenerative Disease [13]

The general workflow for screening these compounds as enzyme inhibitors is a multi-step process.

[Click to download full resolution via product page](#)

In conclusion, the **2-phenyl-2H-1,2,3-triazole** core is a versatile and valuable scaffold in chemical and pharmaceutical research. Its synthetic accessibility and the diverse biological activities of its derivatives continue to make it a subject of intensive investigation. Further research into lead optimization and detailed mechanistic studies is expected to translate the promising *in vitro* findings into tangible therapeutic applications.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [2H-1,2,3-Triazole synthesis](http://organic-chemistry.org) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. [2-Phenyl-1,2,3-triazole | C8H7N3 | CID 5079630 - PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 9. spectrabase.com [spectrabase.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: design, synthesis and inhibitory effect on alpha-glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Review of 2-phenyl-2H-1,2,3-triazole in chemical literature]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1310436#review-of-2-phenyl-2h-1-2-3-triazole-in-chemical-literature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com